1,5-dimethyl-3-nitro-1H-pyrazole

Vue d'ensemble

Description

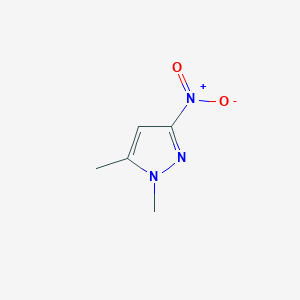

“1,5-dimethyl-3-nitro-1H-pyrazole” is a chemical compound with the molecular formula C5H7N3O2 . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure with two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1,5-dimethyl-3-nitro-1H-pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Molecular Structure Analysis

The molecular structure of “1,5-dimethyl-3-nitro-1H-pyrazole” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles, including “1,5-dimethyl-3-nitro-1H-pyrazole”, are known to participate in various chemical reactions. For instance, they can undergo cycloaddition reactions with diazo compounds and alkynyl bromides to form 3,5-diaryl-4-bromo-3H-pyrazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5-dimethyl-3-nitro-1H-pyrazole” include a molecular weight of 141.13 and a purity of 95%. It is a powder at room temperature .

Applications De Recherche Scientifique

Protein Modification

A notable application of related pyrazole compounds involves the nitroguanidination of proteins. For instance, 1-nitroguanyl-3,5-dimethyl pyrazole has been used for the modification of bovine serum albumin. This modification process targets free amino groups of serum albumin without affecting tyrosine, tryptophan, and histidine residues, highlighting its specificity and potential for targeted protein research and biochemistry applications (Habeeb, 1964).

Molecular Structure and Spectral Analysis

Research on pyrazole derivatives, including studies on their structure and spectral properties, plays a crucial role in understanding their chemical behavior and potential applications. For instance, studies on the structural and spectral characteristics of conjugated pyrazoles demonstrate how functional groups influence their tautomeric behavior and energy band gaps, which is crucial for materials science and the development of novel organic compounds with specific electronic properties (Ibnaouf et al., 2019).

Synthetic Organic Chemistry

In synthetic chemistry, pyrazole compounds, including those related to 1,5-dimethyl-3-nitro-1H-pyrazole, have been utilized to synthesize novel organic structures. For example, the synthesis of square planar mononuclear Pd(II) complexes with a helical twist from 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole showcases the potential of pyrazole derivatives in creating complex and structurally unique molecules for catalysis and material science applications (Drew et al., 2007).

Antibacterial Studies and DNA Photocleavage

Pyrazole derivatives have been explored for their antibacterial properties and DNA photocleavage capabilities. Research into 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles has shown that these compounds can exhibit significant inhibitory potential against various bacterial strains, and some derivatives demonstrate DNA photocleavage activity. This suggests their potential in developing new antibacterial agents and in studies related to DNA damage and repair mechanisms (Sharma et al., 2020).

Nanotechnology and Material Science

The synthesis and study of organic nanoparticles, such as those derived from pyrazoline compounds, reveal that these materials possess unique optical properties that vary with particle size. Such findings are essential for the development of novel photonic materials and devices, demonstrating the broader applicability of pyrazole derivatives in nanotechnology and material science (Fu and Yao, 2001).

Mécanisme D'action

Target of Action

1,5-Dimethyl-3-nitro-1H-pyrazole is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They have been found to exhibit a broad range of chemical and biological properties . .

Mode of Action

It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of 1,5-dimethyl-3-nitro-1H-pyrazole with its targets and any resulting changes.

Biochemical Pathways

Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems , which could potentially affect various biochemical pathways.

Orientations Futures

Pyrazoles, including “1,5-dimethyl-3-nitro-1H-pyrazole”, continue to garner substantial interest from researchers due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely focus on developing new synthetic techniques and exploring new applications for pyrazole derivatives .

Propriétés

IUPAC Name |

1,5-dimethyl-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)6-7(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPNKIOQKXHCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426908 | |

| Record name | 1,5-dimethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-dimethyl-3-nitro-1H-pyrazole | |

CAS RN |

59376-16-8 | |

| Record name | 1,5-dimethyl-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.